Head-to-Head Comparison: LM-4108 Exhibits 12.5-Fold Greater COX-2 Potency and >15,000-Fold Higher Selectivity vs. Indomethacin
In a direct head-to-head comparison using the same assay system, LM-4108 (compound 19 in the study) inhibited purified human COX-2 with an IC50 of 0.060 μM, whereas indomethacin exhibited an IC50 of 0.75 μM. The selectivity ratio (COX-1 IC50 / COX-2 IC50) for LM-4108 was >1,100 (ovine COX-1 IC50 >66 μM), compared to a ratio of 0.07 for indomethacin (ovine COX-1 IC50 = 0.050 μM) [1].
| Evidence Dimension | COX-2 inhibitory potency and COX-2 selectivity ratio |
|---|---|
| Target Compound Data | LM-4108: human COX-2 IC50 = 0.060 μM; ovine COX-1 IC50 >66 μM; selectivity ratio >1,100 |
| Comparator Or Baseline | Indomethacin: human COX-2 IC50 = 0.75 μM; ovine COX-1 IC50 = 0.050 μM; selectivity ratio = 0.07 |
| Quantified Difference | LM-4108 is 12.5-fold more potent against COX-2 and >15,000-fold more selective for COX-2 over COX-1 than indomethacin |
| Conditions | Purified human recombinant COX-2 and ovine COX-1 enzymes; time-dependent inhibition assay; duplicate experiments [1] |
Why This Matters
This direct comparison quantifies LM-4108's functional divergence from its parent scaffold, enabling researchers to isolate COX-2-dependent effects without confounding COX-1 inhibition.
- [1] Kalgutkar AS, Crews BC, Rowlinson SW, Marnett AB, Kozak KR, Remmel RP, Marnett LJ. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proc Natl Acad Sci U S A. 2000 Jan 18;97(2):925-30. doi: 10.1073/pnas.97.2.925. PMID: 10639173. View Source
